N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide
Description
The molecule features a chloroacetamide backbone with two distinct substituents:
- A 4-(trifluoromethyl)phenyl group at the N1 position.
- A 2-chlorophenyl group attached to the α-carbon of the acetamide moiety.
This combination of electron-withdrawing groups (chlorine and trifluoromethyl) likely enhances lipophilicity and metabolic stability, which are critical in pharmaceutical applications.
Properties
IUPAC Name |
2-chloro-2-(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c16-12-4-2-1-3-11(12)13(17)14(22)21-10-7-5-9(6-8-10)15(18,19)20/h1-8,13H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLHGBBULDRUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with 2-chloro-2-(2-chlorophenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide may be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Pharmaceutical Research
N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is explored for its potential therapeutic applications, particularly in the development of new drugs. The trifluoromethyl group is known to enhance the binding affinity of the compound to various biological targets, which may lead to improved efficacy in treating diseases.
Case Studies
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Its mechanism of action likely involves binding to active sites on these enzymes, thereby blocking their function.
Agrochemical Development
The compound is also being investigated for its role as a potential agrochemical. Its stability and reactivity make it suitable for use in developing pesticides and herbicides that require effective targeting of pests while minimizing environmental impact.
Material Science
In material science, this compound serves as a building block for synthesizing polymers and other materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Structural Diversity and Bioactivity :
- The thiadiazole- and piperazine-containing analogs (e.g., and ) demonstrate how heterocyclic rings modulate solubility and target engagement. For instance, piperazine derivatives (e.g., Compound 14) show improved pharmacokinetics due to increased hydrogen-bonding capacity .
- The naphthalene-containing acetamide () highlights how extended aromatic systems (vs. chlorophenyl/CF₃) influence crystallinity and stability, which may affect formulation .
Electron-Withdrawing Groups :
- Trifluoromethyl (-CF₃) and chlorine substituents enhance metabolic resistance and membrane permeability. For example, the thioether-linked compound in leverages these groups for redox stability .
Synthetic Routes :
- Acetamide derivatives are commonly synthesized via nucleophilic acyl substitution (e.g., reacting aniline derivatives with acyl chlorides in dichloromethane/triethylamine) . The target compound could follow similar protocols.
Biological Activity
N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is a synthetic compound with significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. Its molecular formula is , and it has a molecular weight of 348.15 g/mol . The compound features a trifluoromethyl group, which is known to enhance biological activity and stability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, while the chlorine atoms contribute to its reactivity and stability. This compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through specific interactions .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related compounds have shown effectiveness against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). These compounds demonstrated potent in vivo antitumor efficacy in mouse models, suggesting that this compound may also possess similar activities .
Antiviral Activity
In addition to anticancer properties, there is emerging evidence that compounds with similar structural features can act as antiviral agents. Studies have highlighted their potential against various viruses, including hepatitis C and influenza strains. The ability of these compounds to inhibit viral replication could be linked to their capacity to interfere with viral enzyme functions .
Case Studies and Research Findings
- Antitumor Efficacy :
- Antiviral Properties :
- Toxicity and Selectivity :
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H10Cl2F3NO |
| Molecular Weight | 348.15 g/mol |
| CAS Number | 284674-72-2 |
| Antitumor Activity (IC50) | ~0.5 μM (c-KIT mutants) |
| Antiviral Activity (IC50) | 0.3 - 5 μM (Influenza virus) |
| Toxicity | Low cytotoxicity in human cell lines |
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Example from Evidence | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | High solubility of reactants |
| Temperature | 273 K | Reduced decomposition |
| Base | Triethylamine | Efficient HCl neutralization |
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are conflicting NMR signals resolved?
Answer:
- 1H/13C NMR : Identifies chloro and trifluoromethyl substituents. For example, the 2-chlorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.5 ppm) .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 415.82 for analogs) .
- Resolution of Ambiguities : 2D NMR (e.g., COSY, HSQC) or computational simulations differentiate overlapping signals in complex splitting patterns .
Advanced: How can X-ray crystallography and SHELX refine structural ambiguities in chloroacetamide derivatives?
Answer:
- SHELX Applications : SHELXL refines bond lengths/angles and hydrogen-bonding networks. For example, dihedral angles between aromatic rings (e.g., 60.5° in a related compound) are calculated to assess steric effects .
- Hydrogen Bonding : N–H···O interactions stabilize crystal packing, as seen in analogous structures (Table 2) .
- Contradictions : Discrepancies in bond distances (e.g., C–Cl vs. C–F) are resolved using restraints/constraints in SHELXL .
Q. Table 2: Key Structural Parameters from Crystallography
| Parameter | Value (Example) | Evidence |
|---|---|---|
| Dihedral angle (aromatic rings) | 60.5° | |
| N–H···O bond length | 2.89 Å |
Advanced: How do electronic effects of substituents influence hydrogen bonding and crystal packing?
Answer:
- Trifluoromethyl Group : Strong electron-withdrawing effects reduce electron density on the acetamide oxygen, weakening N–H···O interactions .
- Chloro Substituents : Ortho-chloro groups increase steric hindrance, altering dihedral angles and disrupting π-π stacking .
- Methodology : Comparative crystallographic studies of analogs (e.g., replacing Cl with F) quantify electronic contributions .
Advanced: What strategies optimize pharmacological activity in analogs, and how are SAR studies designed?
Answer:
- Anticonvulsant Activity : Modifications at the piperazine/acetamide moieties (e.g., adding methyl groups) enhance blood-brain barrier penetration, as shown in analogs with ED₅₀ values < 30 mg/kg .
- SAR Workflow :
Advanced: How are contradictions in biological data (e.g., varying IC₅₀ values) addressed across studies?
Answer:
- Standardization : Normalize assays to control variables (e.g., cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .
- Statistical Analysis : Apply multivariate regression to isolate substituent effects from experimental noise .
- Reproducibility : Validate key findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
Basic: What computational tools predict the physicochemical properties of this compound?
Answer:
- LogP/LogD : Predicted via ChemAxon or ACD/Labs using fragment-based methods.
- pKa Estimation : The trifluoromethyl group lowers the acetamide’s pKa (~12.5) compared to non-fluorinated analogs .
- Molecular Dynamics : Simulations in Desmond or GROMACS model solubility and membrane permeability .
Advanced: How can synthetic byproducts (e.g., diastereomers) be characterized and minimized?
Answer:
- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers .
- Kinetic Control : Lower reaction temperatures favor the thermodynamically stable product .
- Crystallization : Slow evaporation from toluene yields pure single crystals for X-ray validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
